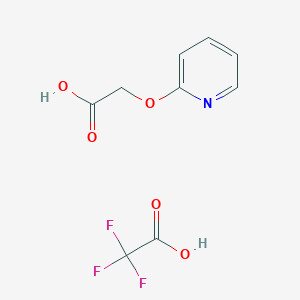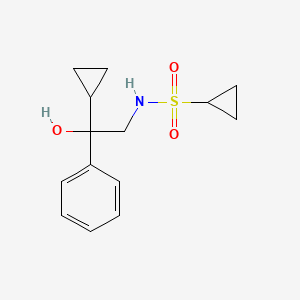
2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2231675-04-8 . It has a molecular weight of 267.16 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2- (pyridin-2-yloxy)acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) .Scientific Research Applications
Synthesis and Catalysis
Synthesis of Dipyrrolylmethane and Bis(pyrrolyl) Titanium Complexes : The catalyzed reaction of acetone and 2-arylpyrroles by trifluoroacetic acid results in the formation of 2,9-diaryl-5,5-dimethyldipyrrolylmethanes, which react with Ti(NMe2)4 to form titanium complexes. These complexes exhibit lower barriers to pyrrolyl conformational exchange, highlighting the role of TFA in facilitating novel organometallic synthesis (Swartz & Odom, 2006).
Ketone Synthesis from Carboxylic Acids : A method involving 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid has been developed for intermolecular dehydration from benzoic acid and aromatic hydrocarbons to yield benzophenones, showcasing TFA's role in facilitating acylation procedures (Keumi et al., 1988).
Enantioselective Intramolecular Aldol Reaction : The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine serves as an effective organocatalyst for asymmetric intramolecular aldol reactions, providing a novel application in the synthesis of complex bicyclic structures with high enantioselectivity (Hayashi et al., 2007).
Development of Novel Compounds
Synthesis of Trifluoromethylated Pyrroles and Porphyrins : The preparation of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters through the reaction of trifluoromethylated β-nitro acetates with ethyl isocyanoacetate demonstrates TFA's utility in the synthesis of functionalized pyrroles, which can be further converted into porphyrins (Ono et al., 1989).
N-Protection of Amines : The use of pyridinium 2,2,2-trifluoroacetate ionic liquid as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines showcases a green, efficient method for amine protection, highlighting the versatility of TFA in organic synthesis (Karimian & Tajik, 2014).
Properties
IUPAC Name |
2-pyridin-2-yloxyacetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCBFJHFDHWWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)

![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)



![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)
